N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound belongs to the thiazole family, which is known for its wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves several steps, including the formation of the thiazole ring and the introduction of the difluoromethoxyphenyl and cyclopentyl groups. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Difluoromethoxyphenyl derivatives: These compounds contain the difluoromethoxyphenyl group and are studied for their unique chemical properties.
Cyclopentyl derivatives: These compounds include the cyclopentyl group and are used in various chemical and biological applications. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2S/c17-15(18)23-12-7-5-11(6-8-12)20-16-21-13(9-24-16)14(22)19-10-3-1-2-4-10/h5-10,15H,1-4H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCQFCLVLSYMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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